Morpholine-3-carbaldehyde

Description

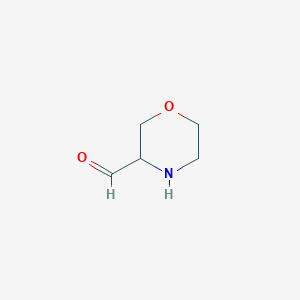

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-5-4-8-2-1-6-5/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHBCUUKJUWRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311431 | |

| Record name | 3-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773866-78-7 | |

| Record name | 3-Morpholinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773866-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Morpholine 3 Carbaldehyde and Its Derivatives

Direct Formylation Approaches to the Morpholine (B109124) Ring System

Direct C-3 formylation of an unsubstituted morpholine ring is a challenging transformation due to the electron-rich and flexible nature of the saturated heterocycle, which can lead to issues with reactivity and selectivity. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds. ingentaconnect.comijsr.net This reaction typically involves an electrophilic substitution using an iminium salt (the Vilsmeier reagent), which is generated from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.net

While direct Vilsmeier-Haack formylation of simple morpholine is not commonly reported, this method has been used to synthesize more complex structures containing a morpholine moiety. For instance, 2-chloroquinoline-3-carbaldehydes can be synthesized via the Vilsmeier-Haack formylation of N-arylacetamides. ingentaconnect.comrsc.org These quinoline-3-carbaldehydes can then be reacted with morpholine, incorporating the morpholine ring into the final product. ingentaconnect.combenthamscience.com Although this is not a direct formylation of the morpholine ring itself, it demonstrates a strategy where the formyl group and the morpholine unit are brought together.

Conceptually, for a direct C-3 formylation to be successful, the morpholine ring would likely require activation, for example, through N-acylation or the introduction of other directing groups to control the regioselectivity of the formylation. The development of electrochemical methods for the C-3 formylation of other heterocycles, such as imidazopyridines, suggests that novel activation strategies could potentially be applied to the morpholine system in the future. researchgate.netnih.gov

Construction of the Morpholine Ring with Pre-existing Formyl Functionality

A more common and often more controllable strategy for the synthesis of morpholine-3-carbaldehyde involves the construction of the morpholine ring from precursors that already contain the required formyl group or a masked equivalent.

Intramolecular cyclization is a powerful method for the formation of the morpholine ring. These reactions typically involve the formation of a C-N and a C-O bond in a stepwise or concerted manner from a linear precursor. For the synthesis of this compound, the starting material would be an appropriately substituted amino alcohol derivative where one of the substituents is a formyl group or a precursor that can be readily converted to a formyl group.

One elegant approach utilizes natural amino acids like serine as the starting material. acs.orgnih.gov The chiral center and the functional groups of serine (a hydroxyl and a carboxylic acid) provide a template that can be elaborated into the this compound structure. The synthesis can involve the reduction of the carboxylic acid to an aldehyde and subsequent cyclization. A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives from serine highlights the utility of this precursor. acs.org

Another notable method involves the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.org This reaction proceeds via a cascade sequence, initiated by a base, to form morpholine hemiaminals. acs.org This directly incorporates a formyl-containing substrate into the morpholine ring structure.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Immobilized Fmoc-Ser(tBu)-OH | Solid-phase synthesis followed by TFA-mediated cleavage | Morpholine-3-carboxylic acid derivatives | acs.org |

| 2-Tosyl-1,2-oxazetidine and α-formyl carboxylates | Base catalysis (e.g., K₂CO₃) | Morpholine hemiaminals | acs.org |

| Enantiopure N-Boc amino alcohols | Conversion to O-allyl ethanolamines followed by Pd-catalyzed coupling with aryl/alkenyl halide | cis-3,5-disubstituted morpholines | nih.gov |

| 2-Aminoethanol derivatives and cyanating agents | Cyclization under basic conditions | Morpholine-2-carbonitrile (aldehyde precursor) |

Tandem, or cascade, reactions offer an efficient route to complex molecules like substituted morpholines from simpler starting materials in a single synthetic operation. These sequences can be designed to be highly stereoselective, providing access to specific isomers of this compound.

A notable example is the palladium-catalyzed carboamination reaction of O-allyl ethanolamines. nih.gov This method allows for the synthesis of cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov By choosing a substrate with a suitable protecting group at the 3-position that can be converted to a formyl group, this strategy could be adapted for the stereoselective synthesis of the target molecule. The mechanism is believed to proceed through a syn-aminopalladation of a palladium(aryl)(amido) complex. nih.gov

Another innovative tandem approach is the post-Ugi intramolecular umpolung oxa-Michael addition. nu.edu.kz This reaction sequence starts with a four-component Ugi reaction to create a hydroxypropargylamide intermediate, which then undergoes a triphenylphosphine-catalyzed cyclization to form the morpholine ring. nu.edu.kz This strategy allows for the rapid assembly of the morpholine core from simple starting materials.

More recently, chemoenzymatic tandem cyclization has been explored for the synthesis of bicyclic peptides, which demonstrates the potential of combining enzymatic and chemical steps to achieve complex ring formations in one pot. nih.gov Such a strategy could be envisioned for the synthesis of morpholine derivatives.

| Tandem Strategy | Key Steps | Product Feature | Reference |

| Palladium-Catalyzed Carboamination | Oxidative addition, Pd-N bond formation, syn-aminopalladation, reductive elimination | Stereocontrolled cis-3,5-disubstitution | nih.gov |

| Post-Ugi Intramolecular Umpolung Oxa-Michael Addition | Four-component Ugi reaction followed by PPh₃-catalyzed cyclization of hydroxypropargylamide | Rapid assembly of the morpholine core | nu.edu.kz |

| Chemoenzymatic Tandem Cyclization | Enzymatic head-to-tail cyclization followed by copper(I)-catalyzed azide-alkyne cycloaddition | One-pot synthesis of bicyclic structures | nih.gov |

Asymmetric Synthesis of Chiral this compound and its Enantiomers

The development of methods for the asymmetric synthesis of chiral this compound is of significant interest, as the introduction of a defined stereocenter can have a profound impact on the biological activity of molecules derived from it.

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor. A patent describes a stereoselective synthesis of a morpholine derivative using a chiral auxiliary on the nitrogen, although it is noted that the auxiliary is destroyed upon removal. google.com

A more practical and widely used set of chiral auxiliaries are the Evans oxazolidinones and pseudoephedrine. wikipedia.org For example, pseudoephedrine can be acylated to form a tertiary amide. The resulting enolate can then undergo highly diastereoselective alkylations. wikipedia.org This principle could be applied to a precursor of the morpholine ring, where the chiral auxiliary directs the formation of the C-3 stereocenter. The auxiliary can then be cleaved to reveal the desired enantiomerically enriched morpholine derivative, which can be converted to the aldehyde. The synthesis of chiral α-amino acids using chiral auxiliaries provides a strong precedent for this type of approach. pwr.edu.pl

| Chiral Auxiliary | General Approach | Potential Application for this compound | Reference |

| Evans Oxazolidinones | N-acylation followed by diastereoselective enolate alkylation or aldol (B89426) reaction, then auxiliary cleavage. | Diastereoselective formation of the C-3 substituted morpholine precursor, followed by cleavage and functional group manipulation to the aldehyde. | wikipedia.org |

| Pseudoephedrine | Formation of a pseudoephedrine amide, diastereoselective alkylation of the enolate, and subsequent cleavage. | Directing the stereoselective introduction of the substituent at the C-3 position of the morpholine precursor. | wikipedia.org |

| p-Menthane-3-carboxaldehyde | Used for the synthesis of carbonyl compounds bearing an α-chiral quaternary carbon. | Could be adapted for controlling stereochemistry in the synthesis of appropriately substituted morpholine precursors. | nih.gov |

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, often avoiding the use of metal catalysts. clockss.org Chiral amines, such as proline and its derivatives, are particularly effective organocatalysts for a wide range of transformations. clockss.org

In the context of this compound, an organocatalyst could be used to catalyze the enantioselective cyclization of an achiral precursor. For example, a proline-catalyzed intramolecular reaction could proceed through an enamine or iminium ion intermediate, with the chiral catalyst controlling the facial selectivity of the ring-closing step. An organocatalytic asymmetric direct cross-aldol reaction that produces chiral morpholines has been reported, highlighting the potential of this approach. mdpi.com

While the direct organocatalytic asymmetric synthesis of this compound is a developing area, the success of organocatalysis in constructing other complex chiral aldehydes, such as axially chiral quinoline-3-carbaldehydes, suggests that this is a promising avenue for future research. acs.org Morpholine-based organocatalysts have also been developed and studied for their effectiveness in reactions like the 1,4-addition of aldehydes to nitroolefins, which provides valuable insights into the stereochemical control exerted by the morpholine scaffold. nih.gov

| Organocatalyst Type | Proposed Catalytic Cycle/Reaction Type | Potential for Enantioselective Synthesis of this compound | Reference |

| Proline and its derivatives | Enamine or iminium ion catalysis for aldol, Mannich, or Michael reactions. | Catalyzing an intramolecular cyclization of a suitable precursor to form the chiral morpholine ring with high enantioselectivity. | clockss.org |

| Chiral Phosphoric Acids | Activation of electrophiles through hydrogen bonding. | Catalyzing the enantioselective cyclization or a key bond-forming step in the synthesis of a chiral morpholine precursor. | |

| Morpholine-based catalysts | Enamine catalysis for conjugate addition reactions. | While used as the catalyst itself, the study of these systems provides insight into the stereocontrol elements of the morpholine ring. | nih.gov |

Asymmetric Metal-Catalyzed Cyclizations and Functionalizations

The enantioselective synthesis of morpholine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric metal-catalyzed reactions have emerged as a powerful tool for achieving high levels of enantioselectivity in the formation of chiral morpholines. researchgate.net These methods can be broadly categorized into three strategies: forming the stereocenter before, during, or after the cyclization event. researchgate.net

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and gold, have been extensively utilized in the asymmetric synthesis of morpholine and its analogs. researchgate.netacs.orgthieme-connect.comacs.org Chiral ligands, which coordinate to the metal center, are crucial for inducing asymmetry in the reaction products. researchgate.netresearchgate.net

Palladium-catalyzed tandem allylic substitution reactions represent a notable approach for the asymmetric construction of morpholines. acs.orgacs.org For instance, the reaction of a diepoxide with an amino alcohol in the presence of a palladium catalyst and a chiral ligand can afford optically active morpholines. Another strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors. researchgate.net Rhodium catalysts bearing chiral bisphosphine ligands have proven effective in the hydrogenation of enamides, leading to the formation of 2-substituted chiral morpholines with high enantiomeric excess. researchgate.net

The direct functionalization of pre-existing morpholine rings is another important avenue. rsc.org Recent advances in 3d transition-metal-catalyzed C(sp³)–H bond functionalization offer promising routes for the late-stage modification of the morpholine scaffold, allowing for the introduction of various substituents with high regioselectivity. rsc.org

Table 1: Examples of Asymmetric Metal-Catalyzed Reactions for Morpholine Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [Pd₂(dba)₃]/ (R,R)-ANDEN | Allylic Amination | (Z)-1,4-bis(tosyloxy)but-2-ene | (R)-4-Benzyl-2-vinylmorpholine | 94% | acs.org |

| [Rh(COD)₂]BF₄/ (R,S)-JosiPhos | Asymmetric Hydrogenation | N-Boc-2-methyl-5,6-dihydromorpholine | (S)-N-Boc-2-methylmorpholine | 99% | researchgate.net |

| [Ir(coe)₂Cl]₂/ DTBM-Segphos | Hydroamination | Unactivated Alkenes | Aliphatic Amines | up to 99% | acs.org |

| AuCl(IPr)/AgOTf | Cycloisomerization | Allenic Hydroxylamines | 2,3-Disubstituted Morpholines | up to 98% | thieme-connect.com |

Multicomponent Reaction (MCR) Strategies Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govresearchgate.net These reactions are particularly well-suited for the rapid generation of complex molecules, such as substituted morpholines. rug.nl

The Petasis borono-Mannich reaction is a prominent MCR that can be employed for the synthesis of morpholine derivatives. acs.org This reaction involves the condensation of an amine (such as morpholine), an aldehyde (like this compound), and a boronic acid to yield highly functionalized amines. acs.org

Another relevant MCR is the Gewald reaction, which is used for the synthesis of 2-aminothiophenes. tandfonline.com While not directly producing morpholines, this reaction can utilize morpholine as a catalyst and can be a key step in the synthesis of more complex heterocyclic systems that may incorporate a morpholine moiety. For instance, the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of morpholine as a base catalyst yields substituted 2-aminothiophenes. tandfonline.com

The development of novel MCRs that directly incorporate the this compound scaffold is an active area of research. These strategies hold the potential to streamline the synthesis of complex morpholine-containing drug candidates and combinatorial libraries for biological screening. nih.gov

Table 2: Multicomponent Reactions in Heterocyclic Synthesis

| Named Reaction | Components | Product Type | Role of Morpholine | Reference |

| Petasis Reaction | Amine, Carbonyl, Boronic Acid | α-Amino Acids/Amines | Reactant | acs.org |

| Gewald Reaction | Carbonyl, α-Cyanoester, Sulfur | 2-Aminothiophenes | Catalyst | tandfonline.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinones | Not directly involved, but a key MCR example | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Reactant (Amine) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. These principles are being applied to the synthesis of morpholine derivatives to develop more sustainable and environmentally benign processes.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.comijapbc.comdergipark.org.tr This technology has been successfully applied to the synthesis of various morpholine-containing compounds. mdpi.comjocpr.com

For example, the synthesis of morpholine-based chalcones has been efficiently achieved using microwave-assisted Claisen-Schmidt condensation. mdpi.comresearchgate.net The reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base under microwave irradiation can be completed in minutes, whereas conventional methods may require several hours. mdpi.comijapbc.com Similarly, the synthesis of Schiff bases derived from morpholine-containing amines and various aldehydes has been accelerated using microwave heating. ijapbc.com

The benefits of microwave-assisted synthesis extend to the preparation of more complex heterocyclic systems incorporating the morpholine unit. dergipark.org.trjocpr.com The rapid and efficient nature of this technique makes it highly attractive for high-throughput synthesis and the generation of compound libraries for drug discovery.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Morpholine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Chalcone (B49325) Synthesis | 12-24 hours | 2-5 minutes | Significant | mdpi.com |

| Schiff Base Formation | 12-18 hours | 4-6 minutes | Significant | ijapbc.com |

| 1,2,4-Triazole (B32235) Synthesis | Several hours | 10 minutes | Increased | dergipark.org.tr |

| Quinolinyl Chalcone Synthesis | 8-10 hours | 3-4 minutes | Significant | jocpr.com |

The development of catalyst-free and metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic, expensive, and difficult-to-remove metal catalysts. organic-chemistry.orgacs.orgbeilstein-journals.orgacs.org Several such protocols have been reported for the synthesis of morpholine derivatives and related heterocyclic compounds.

One approach involves the electrophilic bromoamidation of unactivated olefins using N-bromosuccinimide (NBS) and a sulfonamide as the nitrogen source. organic-chemistry.org This reaction proceeds without the need for a metal catalyst and can be used to generate precursors for morpholine synthesis. organic-chemistry.org

Three-component reactions can also be designed to proceed under catalyst-free conditions. For instance, the synthesis of pyrazole-linked thioamides can be achieved by reacting pyrazole-3-carbaldehyde, morpholine, and elemental sulfur without any added catalyst. beilstein-journals.org Similarly, the synthesis of amidinomaleimides from azidomaleimides, secondary amines (including morpholine), and aldehydes can be performed under mild, catalyst-free conditions. acs.org The synthesis of morpholine-fused triazoles has also been achieved through catalyst-free, thermally induced click chemistry. acs.org Furthermore, the use of nano-organocatalysts, such as 4-(2-aminoethyl)-morpholine supported on silica, provides a recyclable and metal-free catalytic system for multicomponent reactions. researchgate.net

These examples highlight the growing trend towards developing cleaner and more sustainable synthetic routes to valuable heterocyclic compounds like this compound and its derivatives.

Elucidation of Reactivity and Mechanistic Pathways of Morpholine 3 Carbaldehyde

Mechanistic Investigations of Aldehyde Group Transformations

The aldehyde functional group is a primary site of reactivity in Morpholine-3-carbaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles, and the adjacent formyl proton allows for oxidative transformations.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group is nucleophilic addition. The carbonyl carbon, being sp² hybridized and bonded to a highly electronegative oxygen atom, possesses a significant partial positive charge, making it an excellent electrophile. masterorganicchemistry.com Nucleophilic attack on this carbon leads to the formation of a tetrahedral alkoxide intermediate, with a change in hybridization from sp² to sp³. masterorganicchemistry.com

The rate and reversibility of nucleophilic addition depend on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydride reagents and organometallic compounds, result in irreversible additions. masterorganicchemistry.comlibretexts.org

Hydride Addition: The reduction of the aldehyde to a primary alcohol, (morpholin-3-yl)methanol, can be readily achieved using complex metal hydrides. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) act as a source of the hydride ion (H⁻), which attacks the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during workup to yield the alcohol. libretexts.org

Organometallic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that react with the aldehyde to form new carbon-carbon bonds. libretexts.org This reaction provides a pathway to secondary alcohols. The mechanism involves the initial coordination of the Lewis acidic magnesium to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequent nucleophilic attack by the carbanionic portion of the organometallic reagent forms the C-C bond, and acidic workup furnishes the secondary alcohol. libretexts.org

Interactive Table: Examples of Nucleophilic Addition to Aldehydes

| Reaction Type | Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|---|

| Hydride Reduction | Hydride (H⁻) | NaBH₄ or LiAlH₄ | Tetrahedral Alkoxide | Primary Alcohol |

| Grignard Reaction | Carbanion (R⁻) | CH₃MgBr | Magnesium Alkoxide | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | HCN / NaCN | Tetrahedral Alkoxide | Cyanohydrin |

Condensation Reactions, including Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reversible reaction, typically catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netnih.gov

The mechanism proceeds through a carbinolamine intermediate. wikipedia.org The stability of the resulting Schiff base is often enhanced when the aldehyde is aromatic, though aliphatic aldehydes also participate effectively. researchgate.net The formation of the C=N double bond is a key transformation, introducing new structural and electronic properties. science.gov This reaction is fundamental in the synthesis of various heterocyclic systems and biologically relevant molecules. science.govnih.gov For instance, condensation of related 2-chloroquinoline-3-carbaldehydes with substituted anilines or phenylhydrazine (B124118) yields the corresponding Schiff bases. rsc.org

Oxidative and Reductive Transformations of the Formyl Group

The formyl group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to an alcohol.

Reduction: As discussed under nucleophilic addition, the reduction of the aldehyde to (morpholin-3-yl)methanol is a common transformation. This is typically accomplished with high efficiency using reagents like NaBH₄ or LiAlH₄, which provide a source of hydride (H⁻). libretexts.org The reaction proceeds via nucleophilic addition to the carbonyl carbon. libretexts.org

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, morpholine-3-carboxylic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), can effect this transformation. The choice of oxidant is crucial to avoid undesired reactions at the morpholine (B109124) nitrogen. In some cases, oxidation can be achieved using ceric ammonium (B1175870) nitrate (B79036) in the presence of ammonia (B1221849) to yield a carbonitrile. rsc.org

Reactivity of the Morpholine Ring Nitrogen

The secondary amine nitrogen atom in the morpholine ring is a nucleophilic and basic center, enabling a distinct set of reactions that complement the chemistry of the aldehyde group.

Enamine Chemistry Derived from this compound

Enamines are unsaturated compounds formed from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They are nitrogen analogs of enols and serve as versatile nucleophilic intermediates in organic synthesis. wikipedia.org The reaction of an aldehyde, such as this compound, with a secondary amine (which could include another molecule of morpholine itself) under acid catalysis leads to the formation of an enamine after the dehydration of a carbinolamine intermediate. wikipedia.orgmasterorganicchemistry.com

Morpholine is a commonly used secondary amine for the generation of enamines from various carbonyl compounds. ysu.eduresearchgate.net However, enamines derived from morpholine are generally less reactive and less nucleophilic than those derived from pyrrolidine. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal geometry at the nitrogen, which decreases the p-character of the nitrogen lone pair and its ability to participate in resonance. nih.gov Despite this, these enamines are effective nucleophiles in reactions like alkylations and Michael additions. masterorganicchemistry.com

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the morpholine nitrogen makes it a potent nucleophile, allowing for facile N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. usda.govchemrxiv.org A common industrial method involves the reaction of morpholine with alcohols over a heterogeneous catalyst, such as CuO–NiO/γ–Al₂O₃. researchgate.netresearchgate.net For example, N-methylation of morpholine can be achieved with high conversion and selectivity using methanol (B129727) under optimized temperature and pressure conditions. researchgate.net Dimethyl carbonate has also been employed as a green methylating agent for morpholine. asianpubs.org

Interactive Table: Catalytic N-Alkylation of Morpholine

| Alkylating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | Product | Reference |

|---|---|---|---|---|---|

| Methanol | CuO–NiO/γ–Al₂O₃ | 220 | 0.9 | N-methylmorpholine | researchgate.net |

| Ethanol (B145695) | CuO–NiO/γ–Al₂O₃ | 220 | 0.9 | N-ethylmorpholine | researchgate.net |

| Propan-1-ol | CuO–NiO/γ–Al₂O₃ | 220 | 0.9 | N-propylmorpholine | researchgate.net |

| Dimethyl Carbonate | None (Autoclave) | ≥ 140 | Autogenous | N-methylmorpholine | asianpubs.org |

N-Acylation: The morpholine nitrogen readily reacts with acylating agents like acid chlorides, acid anhydrides, or esters to form N-acylmorpholine derivatives (amides). google.comresearchgate.net For example, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate, often under heat and potentially with an ionic liquid catalyst. google.com The reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group.

Intramolecular Cyclization and Rearrangement Pathways

The reactivity of this compound is significantly influenced by the interplay between the aldehyde functionality and the morpholine ring. This arrangement allows for a variety of intramolecular cyclization and rearrangement reactions, often leading to the formation of bicyclic or rearranged heterocyclic systems. The specific pathway taken is typically dependent on reaction conditions, such as the presence of acids, bases, or catalysts, and the nature of any substituents on the morpholine nitrogen.

One plausible intramolecular reaction for this compound involves the formation of a bicyclic hemiaminal or related structures. Under acidic or basic conditions, the nitrogen atom of the morpholine ring can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group. This can lead to the formation of a transient cyclized intermediate. The stability and further transformation of this intermediate would be dictated by the reaction environment.

While direct studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, analogous transformations in related heterocyclic systems provide insight into potential pathways. For instance, the synthesis of various substituted morpholines often involves cyclization steps where an amino or hydroxyl group attacks an electrophilic center within the same molecule. thieme-connect.comorganic-chemistry.org The principles governing these cyclizations, such as the stereochemical outcomes and the influence of substituents, are relevant to understanding the potential reactivity of this compound.

Rearrangement reactions, such as the Baeyer-Villiger rearrangement, are well-documented for aldehydes and could potentially occur with this compound in the presence of a peracid. libretexts.org In such a reaction, the aldehyde would be oxidized to a carboxylic acid derivative. libretexts.org The specific product would depend on the migratory aptitude of the groups attached to the carbonyl. Other potential rearrangements could be initiated by the formation of a carbocation or a radical intermediate, leading to a more stable structural isomer.

The following table summarizes potential intramolecular cyclization and rearrangement products of this compound based on established reaction mechanisms for similar compounds.

| Reaction Type | Proposed Product | Reagents/Conditions | Mechanistic Notes |

| Intramolecular Hemiaminal Formation | Bicyclic Hemiaminal | Acid or Base | Reversible nucleophilic attack of the morpholine nitrogen on the aldehyde carbonyl. |

| Baeyer-Villiger Rearrangement | Morpholine-3-carboxylic acid | Peracid (e.g., MCPBA) | Oxidative rearrangement where the hydrogen atom of the aldehyde migrates. libretexts.org |

| Pinacol-type Rearrangement | Rearranged Ketone | Acid, following diol formation | Would require prior modification of the aldehyde to a 1,2-diol. libretexts.org |

Transition State Analysis of Key Reactions

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. uchicago.edu For a proposed intramolecular cyclization of this compound, a transition state search would involve identifying a saddle point on the potential energy surface that connects the starting material to the cyclized intermediate. scm.com The energy of this transition state, relative to the ground state of the reactants, determines the activation energy of the reaction.

Key parameters that are typically analyzed in transition state calculations include:

Activation Energy (ΔG‡): The free energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Geometry: The bond lengths and angles of the atoms in the transition state. This provides insight into which bonds are breaking and forming. For a cyclization reaction, the transition state would show the partial formation of a new bond between the morpholine nitrogen and the aldehyde carbon.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

In the context of competing reaction pathways, such as different modes of cyclization or rearrangement, transition state analysis can predict the favored product. The pathway with the lowest energy transition state will be the kinetically preferred one. e3s-conferences.org For example, in the synthesis of substituted morpholines, the observed stereoselectivity is often rationalized by comparing the energies of the transition states leading to the different stereoisomers. nih.gov

The table below outlines the key aspects of a hypothetical transition state analysis for the intramolecular cyclization of this compound.

| Aspect of Analysis | Description | Significance |

| Computational Method | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). | Provides a balance of accuracy and computational cost for organic reactions. sciforum.net |

| Reactant and Product Optimization | Geometric optimization to find the lowest energy conformations of the starting material and the cyclized product. | Establishes the energy baseline for the reaction. |

| Transition State Search | Use of algorithms like the Berny algorithm to locate the saddle point on the potential energy surface. | Identifies the structure and energy of the activated complex. |

| Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | Confirms the nature of the stationary points (minimum or transition state). youtube.com |

| Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state. | Confirms that the identified transition state connects the desired reactants and products. sciforum.net |

Radical Chemistry Involving this compound

The involvement of morpholine derivatives in radical reactions has been a subject of investigation, particularly in the context of their antioxidant properties and their participation in synthetic transformations. nih.gov While specific studies on the radical chemistry of this compound are limited, the behavior of the morpholine moiety under radical-generating conditions provides a basis for understanding its potential reactivity.

Research on the electrochemical reaction of morpholine with quinoline (B57606) N-oxide has demonstrated the formation of a morpholine radical. mdpi.com In this study, the reaction mechanism was found to be solvent-dependent, with the radical mechanism being more likely in dichloromethane. The formation of the morpholine radical was confirmed by electron spin resonance (ESR) studies. This finding suggests that the nitrogen atom of the morpholine ring can be a site for radical formation.

In the case of this compound, the presence of the aldehyde group could influence its radical chemistry in several ways:

Hydrogen Abstraction: The aldehydic hydrogen is susceptible to abstraction by a radical species, which would generate an acyl radical. This acyl radical could then participate in subsequent radical reactions.

Radical Addition: A radical could add to the carbonyl double bond of the aldehyde, leading to an oxygen-centered radical.

Influence on the Morpholine Radical: If a radical is formed on the morpholine ring, the electron-withdrawing nature of the adjacent aldehyde group could affect its stability and reactivity.

The antioxidant activity observed for some substituted morpholines is attributed to their ability to act as free radical scavengers. nih.gov A proposed mechanism for this activity involves the donation of a hydrogen atom to a reactive radical species, thereby neutralizing it. The resulting morpholine radical is presumably stable enough to not propagate the radical chain reaction.

The following table summarizes potential radical reactions involving this compound based on known radical chemistry principles.

| Radical Reaction Type | Proposed Intermediate | Initiating Species | Potential Outcome |

| Aldehydic H-abstraction | Acyl radical | Radical initiator (e.g., AIBN) or another radical | Decarbonylation or addition to an unsaturated system. |

| Radical formation on the morpholine ring | Nitrogen- or carbon-centered radical | Electrochemical oxidation or reaction with a strong oxidant | Intramolecular cyclization or intermolecular coupling. mdpi.com |

| Reaction as a radical scavenger | Stabilized morpholine radical | Reactive oxygen species or other free radicals | Termination of radical chain reactions. nih.gov |

Derivatization and Advanced Analog Synthesis from Morpholine 3 Carbaldehyde

Functionalization at the Formyl Group

The aldehyde moiety is a prime site for reactions that extend the carbon skeleton or introduce new heteroatomic functionalities. These transformations are fundamental for building molecular complexity and modulating the electronic and steric properties of the resulting compounds.

The conversion of the formyl group into a carbon-carbon double bond is a common and powerful strategy for molecular elaboration. Several classic olefination reactions are applicable to Morpholine-3-carbaldehyde.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.org The reaction of this compound with a triphenyl phosphonium ylide, generated by treating a phosphonium salt with a strong base, would yield a substituted alkene. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgresearchgate.net This reaction is renowned for its high stereoselectivity, generally favoring the formation of the (E)-alkene product. wikipedia.orgnrochemistry.comconicet.gov.ar The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org Its reliability has made it a standard tool in the synthesis of complex natural products. conicet.gov.ar The reaction of this compound with a stabilized phosphonate ester under basic conditions provides a direct route to (E)-α,β-unsaturated esters, ketones, or nitriles attached to the C-3 position of the morpholine (B109124) ring.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base catalyst like an amine. wikipedia.orgmdpi.com This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.org For instance, reacting this compound with malononitrile (B47326) in the presence of a base like triethylamine (B128534) would produce 2-(morpholin-3-ylmethylene)malononitrile. This reaction is a key step in the synthesis of various heterocyclic and spirocyclic systems. researchgate.net

Table 1: Carbon-Carbon Bond Forming Reactions at the Formyl Group

| Reaction Name | Reagent Type | Typical Catalyst/Base | Primary Product from this compound |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Strong Base (e.g., n-BuLi) | Alkene (C=CHR) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂Z) | Base (e.g., NaH, DBU) | (E)-Alkene (C=CHZ) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Z-CH₂-Z') | Weak Base (e.g., Piperidine, Et₃N) | Substituted Alkene (C=C(Z)(Z')) |

Z, Z' = Electron-withdrawing groups (e.g., -CN, -CO₂R, -COR)

The formyl group readily undergoes condensation reactions with primary amino compounds to form new carbon-heteroatom double bonds. These reactions are crucial for introducing nitrogen-containing functionalities.

Imine formation , also known as Schiff base formation, occurs when an aldehyde reacts with a primary amine under conditions that facilitate the removal of water. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org This transformation allows for the direct coupling of the morpholine scaffold to a wide variety of amine-containing molecules. organic-chemistry.org

Oxime formation is a similar condensation reaction between an aldehyde and hydroxylamine (B1172632) (NH₂OH). youtube.comyoutube.com The resulting oxime (C=N-OH) is generally more stable than the corresponding imine, particularly at physiological pH. rsc.org The reaction proceeds via the same nucleophilic addition-elimination mechanism. youtube.comyoutube.com Oximes are valuable synthetic intermediates and can serve as functional groups in more complex molecular designs.

Hydrazone formation results from the condensation of an aldehyde with a hydrazine (B178648) derivative (R-NH-NH₂). youtube.comresearchgate.net The product contains a C=N-N linkage. This reaction is highly efficient and is used to synthesize a variety of scaffolds. For example, reacting a substituted morpholine carbaldehyde with various aryl hydrazides has been used to generate libraries of morpholine hydrazone derivatives. researchgate.net These hydrazones can act as key building blocks for constructing more elaborate heterocyclic systems.

Table 2: Heteroatom-Carbon Bond Forming Reactions at the Formyl Group

| Reaction Name | Reagent | Resulting Functional Group |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) (C=N-R) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |

| Hydrazone Formation | Hydrazine (R-NH-NH₂) | Hydrazone (C=N-NHR) |

Transformations Involving the Morpholine Ring System

Beyond the aldehyde, the morpholine ring itself presents opportunities for synthetic manipulation, including stereoselective functionalization and incorporation into larger, more complex ring systems.

This compound possesses a stereocenter at the C-3 position. This inherent chirality can be leveraged to direct the stereochemical outcome of subsequent reactions on the morpholine ring. The development of diastereoselective protocols allows for the synthesis of highly substituted morpholines with defined stereochemistry. acs.org For instance, the existing substituent at C-3 can influence the approach of reagents to other positions on the ring, leading to the preferential formation of one diastereomer over another. This stereocontrol is often governed by minimizing steric interactions, such as pseudo A(1,3) strain, and by electronic factors like the anomeric effect. acs.org Research in this area has led to the synthesis of morpholine derivatives with specific configurations at newly formed stereocenters. nih.gov

The this compound unit is an excellent building block for constructing intricate polycyclic architectures, including fused and spiro-cyclic systems. Fused systems involve the sharing of at least one bond between the morpholine ring and another ring. These can be constructed through intramolecular reactions where a functional group derived from the carbaldehyde reacts with a position on the morpholine ring or its N-substituent. rsc.org

Spiro-cyclic systems feature two rings connected by a single common atom. acs.org The synthesis of such compounds often involves a key reaction that forms the second ring attached to one of the morpholine's carbon atoms. For example, a Knoevenagel condensation product derived from this compound could undergo a subsequent intramolecular cyclization to form a spiro compound. researchgate.netrsc.org These conformationally rigid, three-dimensional scaffolds are of significant interest in medicinal chemistry. acs.org

Design and Synthesis of Hybrid Molecular Architectures

By combining the functionalization strategies for both the formyl group and the morpholine ring, chemists can design and synthesize complex hybrid molecular architectures. This approach involves using this compound as a central scaffold and sequentially or concurrently applying different reactions to build novel structures. For example, an initial Horner-Wadsworth-Emmons reaction could install an α,β-unsaturated ester, which could then participate in a Michael addition or a Diels-Alder reaction. Simultaneously, the nitrogen atom of the morpholine ring could be acylated or alkylated to introduce another molecular fragment. This modular approach allows for the creation of diverse molecular libraries with varied three-dimensional shapes and functionalities, integrating the morpholine core into larger, more complex systems like spiroacetals containing multiple heterocyclic rings. acs.org

Morpholine-Thiophene Hybrid Systems

The synthesis of hybrid molecules incorporating both morpholine and thiophene (B33073) moieties has been a subject of scientific investigation, often with the goal of developing new therapeutic agents. While direct synthetic routes starting from this compound are not extensively documented in readily available literature, the general strategies for forming such hybrids often involve the condensation of a morpholine-containing precursor with a thiophene derivative.

A common approach to creating similar morpholine-thiophene hybrids involves the reaction of a thiosemicarbazide (B42300) derivative of morpholine with a thiophene aldehyde. For instance, morpholine-thiophene hybrid thiosemicarbazones have been synthesized by reacting N-(2-morpholinoethyl)hydrazinecarbothioamide with thiophene-2-carbaldehyde. nih.govfrontiersin.org This reaction typically proceeds under reflux in ethanol (B145695) with a catalytic amount of acetic acid. nih.govfrontiersin.org The resulting thiosemicarbazones can feature a range of substituents on the thiophene ring, including both electron-donating and electron-withdrawing groups. frontiersin.org

Although this specific example does not utilize this compound directly, it illustrates a plausible synthetic pathway where a derivative of this compound, such as its corresponding thiosemicarbazide, could potentially react with a thiophene-containing reactant to form a morpholine-thiophene hybrid. The exploration of such congeners has been noted in the context of developing new antifungal agents. researchgate.net

Table 1: Examples of Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound ID | Substituent on Thiophene Ring | Reference |

| 5a-i | Various (electron-rich, electron-deficient, etc.) | frontiersin.org |

Morpholine-Pyrazole Conjugates

The synthesis of hybrid molecules containing both morpholine and pyrazole (B372694) rings has attracted considerable attention due to the wide range of pharmacological activities exhibited by pyrazole derivatives. jocpr.com While specific synthetic protocols starting from this compound are not frequently described, the general principles of pyrazole synthesis can be applied to create such conjugates.

A common method for synthesizing pyrazoline derivatives involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine or its derivatives. nih.gov In a related context, morpholine and pyrazole-containing chalcones have been synthesized by reacting 4-formyl pyrazole with 4-morpholinoacetophenone in the presence of aqueous potassium hydroxide. nih.gov These chalcones can then be cyclized with reagents like malononitrile to form more complex heterocyclic systems. nih.gov

Another synthetic strategy involves the construction of the pyrazole ring onto a morpholine-containing scaffold. For example, novel carboxamide derivatives of pyrazole have been synthesized starting from 3,4-difluoro nitrobenzene (B124822) and morpholine, which after several steps, are reacted with various aromatic acid chlorides. jocpr.com Additionally, new series of morpholine derivatives have been prepared, leading to the formation of 1,2,4-triazole (B32235) rings, which share some structural similarities with pyrazoles. uobaghdad.edu.iqresearchgate.net These syntheses often start from morpholine and involve multiple steps to build the heterocyclic systems. uobaghdad.edu.iqresearchgate.net

Table 3: Examples of Synthetic Routes to Morpholine-Pyrazole and Related Heterocyclic Systems

| Target Compound Class | Key Starting Materials/Intermediates | Reference |

| Morpholine-pyrazole containing chalcones | 4-Formyl pyrazole, 4-morpholinoacetophenone | nih.gov |

| N-(3-fluoro-4-morpholinophenyl)-1H-pyrazole-4-carboxamides | 3,4-Difluoro nitrobenzene, morpholine | jocpr.com |

| Morpholine-substituted 1,2,4-triazoles | Morpholine, ethyl chloroacetate, hydrazine hydrate | uobaghdad.edu.iqresearchgate.net |

Applications of Morpholine 3 Carbaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of Morpholine-3-carbaldehyde is a key feature that allows it to serve as an electrophilic partner in reactions designed to construct larger, more complex heterocyclic structures. Its utility is particularly evident in the synthesis of fused-ring systems and in multi-component reactions (MCRs), where molecular diversity can be rapidly generated.

The construction of fused heterocyclic systems often relies on cyclization reactions where an aldehyde plays a pivotal role. This compound is an ideal substrate for such strategies, enabling the annulation of various five- and six-membered rings onto the morpholine (B109124) core. The general approach involves a condensation reaction between the aldehyde and a suitable nucleophile, followed by an intramolecular cyclization event.

Pyrrolo-fused systems: The synthesis of pyrrole-fused heterocycles can be achieved through reactions like the Paal-Knorr synthesis or related condensations. For instance, reacting this compound with an amine and a dicarbonyl compound can lead to the formation of a morpholine-fused pyrrole (B145914) ring.

Pyrano-fused systems: Pyrano-fused rings can be constructed via hetero-Diels-Alder reactions or through condensation with active methylene (B1212753) compounds followed by cyclization. For example, a Knoevenagel condensation of this compound with a compound like malononitrile (B47326), followed by reaction with a 1,3-dicarbonyl compound, can yield a pyran-fused system.

Pyrazolo-fused systems: Pyrazole (B372694) rings are readily synthesized by the reaction of a 1,3-dicarbonyl equivalent with hydrazine (B178648) derivatives. This compound can be used to first form an α,β-unsaturated ketone (a chalcone (B49325) equivalent) via condensation, which can then react with hydrazine to cyclize into a pyrazole-fused morpholine. nih.gov Alkynyl aldehydes are also valuable precursors for pyrazole synthesis. rsc.org

Pyridine-fused systems: The synthesis of pyridine-fused systems can be accomplished through various methods, including the Hantzsch pyridine (B92270) synthesis or modifications thereof. Condensation of this compound with a β-ketoester and an enamine or ammonia (B1221849) equivalent can lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine-fused morpholine. mdpi.com

The table below summarizes common strategies for fusing heterocyclic rings using an aldehyde precursor.

| Fused Ring System | General Reaction Type | Key Reagents for Aldehyde |

| Pyrrole | Paal-Knorr / Multi-component | Amines, 1,4-dicarbonyl precursors |

| Pyran | Knoevenagel / Michael Addition | Active methylene compounds (e.g., malononitrile), 1,3-dicarbonyls |

| Pyrazole | Knoevenagel / Cyclocondensation | Active methylene compounds, Hydrazine or its derivatives |

| Pyridine | Hantzsch Synthesis / Bohlmann-Rahtz | β-Ketoesters, Ammonia source, Enamines |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single step. Aldehydes are fundamental components in many named MCRs. By employing this compound as the aldehyde component, chemists can introduce the valuable morpholine scaffold into diverse and complex molecular frameworks with high efficiency. researchgate.net

Key MCRs where this compound could be a critical reactant include:

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. Using this compound would produce dihydropyrimidinones bearing a morpholine substituent.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound using an aldehyde and a primary or secondary amine. This compound can react with an amine and a ketone to generate β-amino carbonyl compounds incorporating the morpholine-3-yl moiety.

Ugi and Passerini Reactions: These isocyanide-based MCRs are cornerstones of combinatorial chemistry. The Passerini reaction (3-component) and Ugi reaction (4-component) both utilize an aldehyde. Substituting this compound would lead to the synthesis of α-acyloxy carboxamides (Passerini) or α-acetamido carboxamides (Ugi), creating complex peptide-like structures decorated with the morpholine ring.

Precursor for Advanced Organic Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway to numerous other functionalities. This versatility makes this compound a valuable intermediate for a wide range of advanced organic transformations.

| Transformation | Reagent(s) | Product Functional Group | Significance |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C bonds with absolute regiocontrol. libretexts.orgwikipedia.org |

| Oxidation | KMnO₄, H₂CrO₄, etc. | Carboxylic Acid | Access to morpholine-3-carboxylic acid and its derivatives (esters, amides). |

| Reduction | NaBH₄, LiAlH₄ | Alcohol | Forms (morpholin-3-yl)methanol, a key chiral building block. |

| Reductive Amination | Amine (R₂NH), NaBH₃CN | Amine | A direct route to N-substituted (morpholin-3-yl)methanamines. |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | Creates precursors for further C-H functionalization and cyclization reactions. acs.org |

| Vilsmeier-Haack Type | POCl₃, DMF | α-Chloro-β-formyl alkene | The intermediate iminium salt can be trapped for diverse functionalizations. ijpcbs.comorganic-chemistry.org |

One of the most powerful transformations is the Wittig reaction , which converts the aldehyde into an alkene with a precisely controlled position of the double bond. oup.comresearchgate.net This allows for the extension of carbon chains and the introduction of vinyl groups, which can participate in further reactions like metathesis or polymerization. Oxidation of the aldehyde yields morpholine-3-carboxylic acid, opening the door to the synthesis of amides and esters, while reduction provides the corresponding alcohol, (morpholin-3-yl)methanol, a valuable chiral intermediate. Furthermore, modern methods involving the conversion of the aldehyde to a hydrazone can enable subsequent C–H functionalization reactions at the adjacent position under photoredox catalysis. acs.orgacs.org

Strategic Incorporation into Bioactive Molecule Frameworks

The morpholine ring is a well-established pharmacophore in drug discovery, prized for its ability to improve solubility, metabolic stability, and target binding. ijprems.come3s-conferences.orgpharmjournal.ruresearchgate.net It is found in numerous approved drugs, including the antibiotic Linezolid and the fungicide Fenpropimorph. ijprems.comnih.gov The strategic value of this compound lies in its ability to act as a reactive linker, allowing for the covalent attachment of the beneficial morpholine scaffold onto a larger drug candidate's framework.

The aldehyde group can be used to form stable linkages within a target molecule through reactions such as reductive amination to form an amine bond or a Wittig reaction to create a carbon-carbon double bond. This approach is particularly powerful when combined with multi-component reactions, which are frequently used in the early stages of drug discovery to rapidly generate large libraries of diverse compounds for biological screening. researchgate.net For example, using this compound in an Ugi or Biginelli reaction allows for the systematic incorporation of the morpholine motif into complex, drug-like scaffolds, enabling chemists to explore the structure-activity relationship (SAR) associated with its presence.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The development of novel catalysts, particularly for asymmetric synthesis, is a major goal of modern chemistry. Chiral molecules derived from this compound are excellent candidates for use as ligands in metal-based catalysis or as organocatalysts themselves.

Chiral Ligands for Metal Catalysis: The aldehyde can be converted into other functional groups that can coordinate to a metal center. For example, reduction to the alcohol followed by conversion to a phosphine (B1218219) would yield a chiral phosphine ligand. The defined stereochemistry and steric bulk of the morpholine ring can influence the selectivity of a metal catalyst it coordinates to. Asymmetric hydrogenation methods have been successfully developed to synthesize chiral 2-substituted morpholines, which are key intermediates for bioactive compounds and potential ligands. nih.govrsc.org

N-Heterocyclic Carbene (NHC) Organocatalysts: NHCs have emerged as a powerful class of organocatalysts, often used to mediate reactions involving aldehydes. rsc.orgnih.govrsc.org There is significant potential to use this compound as a starting material to synthesize novel, chiral NHC catalysts. A synthetic route could involve converting the aldehyde into an amine, which is then used to construct a fused imidazolium (B1220033) salt, the precursor to an NHC. The morpholine ring would be an integral part of the catalyst's structure, directly influencing its steric and electronic properties and, consequently, its catalytic activity and selectivity. acs.org Aldehydes themselves, in combination with transition metals or as organocatalysts, are also an emerging area in catalysis. researchgate.netnih.gov

By leveraging the reactivity of the aldehyde and the inherent structural features of the morpholine ring, this compound provides a platform for designing the next generation of sophisticated catalytic systems.

Stereochemical Investigations and Conformational Analysis of Morpholine 3 Carbaldehyde Derivatives

Determination of Absolute and Relative Stereochemistry

The definitive assignment of absolute and relative stereochemistry in derivatives of morpholine-3-carbaldehyde is crucial for understanding their biological activity and chemical reactivity. X-ray crystallography stands as the gold standard for unequivocally determining the spatial arrangement of atoms in a molecule. For instance, in studies of N-substituted morpholine (B109124) derivatives, single-crystal X-ray diffraction has been instrumental in establishing the relative stereochemistry of substituents on the morpholine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is another powerful tool. nih.gov By observing the spatial proximity of protons, researchers can deduce the relative stereochemistry of substituents. For example, in certain 3-substituted morpholine congeners, NOE experiments were used to assign the diastereomers. nih.gov The stereochemistry at the C-2 position in some derivatives has been shown to be influenced by the anomeric effect of the ring oxygen. nih.gov

Conformational Preferences of the Morpholine Ring

The morpholine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. However, the presence of the oxygen and nitrogen heteroatoms introduces unique conformational properties. The conformational preferences of the morpholine ring in derivatives of this compound are dictated by a balance of steric and electronic effects.

A significant factor influencing the conformation is the avoidance of pseudo A¹,³ strain, which is the steric interaction between a substituent at the C-3 position and the substituent on the nitrogen atom. nih.govacs.org To mitigate this strain, the substituents may adopt axial or equatorial positions. In some N-tosyl-3-hydroxymorpholine derivatives, it has been observed that both the hydroxyl and carboxylate functionalities at the C-3 position reside in axial positions to avoid this pseudo A¹,³ strain with the N-tosyl group. nih.gov This preference for an axial orientation can lead to conformationally rigid morpholine structures. nih.govacs.org

The anomeric effect, an electronic interaction involving the lone pair of electrons on the ring oxygen and the antibonding orbital of an adjacent axial C-O or C-N bond, also plays a role in stabilizing certain conformations. nih.gov

| Interaction | Description | Conformational Consequence |

|---|---|---|

| Pseudo A¹,³ Strain | Steric repulsion between substituents on C-3 and the nitrogen atom. | Can favor axial orientation of C-3 substituents to minimize interaction with a bulky N-substituent. nih.gov |

| Anomeric Effect | Stabilizing electronic interaction between the ring oxygen's lone pair and an adjacent axial antibonding orbital. | Can influence the stereochemistry at C-2. nih.gov |

Dynamic Stereochemistry and Rotameric Studies

The morpholine ring is capable of undergoing ring inversion, flipping between two chair conformations. The energy barrier for this process is influenced by the nature and size of the substituents on the ring. For N-substituted morpholines, the pyramidal inversion at the nitrogen atom adds another layer of dynamic complexity.

In the context of morpholine-enamines, which are derivatives formed from morpholine, the pyramidalization of the nitrogen atom is a key factor affecting their reactivity. nih.gov The presence of the oxygen atom in the morpholine ring can increase the ionization potential and reduce the nucleophilicity of the corresponding enamine compared to piperidine-based enamines. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are valuable for modeling the transition states and intermediates involved in reactions of morpholine derivatives. nih.gov These studies can provide insights into the lowest-energy transition states and help to explain the observed diastereo- and enantioselectivity in reactions involving these compounds. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

Since this compound possesses a chiral center at the C-3 position, it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is often necessary for pharmaceutical applications.

A prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.orgslideshare.net This involves reacting the racemic morpholine derivative, if it is basic, with a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual enantiomer can be recovered by removing the resolving agent. wikipedia.org

Alternatively, if the this compound is converted to a carboxylic acid derivative, a chiral amine base like brucine (B1667951) or strychnine (B123637) can be used as the resolving agent. libretexts.org

Other techniques for chiral resolution that could be applied include:

Chiral Column Chromatography: This method utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers as they pass through the column. nih.gov

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated.

The choice of resolution technique depends on the specific properties of the this compound derivative and the scale of the separation. libretexts.org

Computational and Theoretical Investigations of Morpholine 3 Carbaldehyde

Computational chemistry provides a powerful lens for examining the structural and electronic properties of molecules like Morpholine-3-carbaldehyde. Through various theoretical models and simulations, researchers can predict and understand its behavior at the atomic level, complementing experimental findings and guiding further research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structural features of Morpholine-3-carbaldehyde in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For this compound, COSY spectra would show correlations between the aldehyde proton and the proton at the C3 position. Additionally, geminal and vicinal couplings between the methylene (B1212753) protons on the morpholine (B109124) ring (at C2, C5, and C6) would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the carbon signals for the methine and methylene groups in the morpholine ring by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. For a chiral derivative of this compound, NOESY could help in determining the relative stereochemistry by observing through-space interactions between protons on the morpholine ring and the substituent at the C3 position.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |

| Aldehyde (CHO) | 9.5 - 9.8 (s) | 198 - 202 | C3 |

| H3 | 3.8 - 4.1 (m) | 60 - 65 | Aldehyde C, C2, C5 |

| H2 (ax, eq) | 3.5 - 4.0 (m) | 68 - 72 | C3, C6 |

| H5 (ax, eq) | 2.8 - 3.2 (m) | 45 - 50 | C3, C6 |

| H6 (ax, eq) | 3.6 - 3.9 (m) | 65 - 70 | C2, C5 |

| NH | 1.5 - 2.5 (br s) | - | C2, C5 |

Advanced NMR for Conformational Analysis and Dynamics

The morpholine ring typically exists in a chair conformation. Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study the conformational dynamics, including the rate of ring inversion. For substituted morpholines, the presence of different conformers can be investigated, and the energetic barriers between them can be calculated.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

A hypothetical table of crystallographic parameters is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 9 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The N-H stretching vibration of the secondary amine in the morpholine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the methylene and methine groups would be observed around 2850-3000 cm⁻¹, and the C-O-C stretching of the ether linkage would be in the 1070-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O stretch of the aldehyde would also be visible, though potentially weaker than in the IR spectrum. The symmetric C-O-C stretching and ring breathing modes of the morpholine structure would likely give rise to characteristic Raman signals.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₉NO₂), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the aldehyde group (CHO).

Alpha-cleavage adjacent to the nitrogen or oxygen atoms in the morpholine ring.

Cleavage of the C-C bond between the C3 carbon and the aldehyde group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

For chiral derivatives of this compound, such as (S)-Morpholine-3-carbaldehyde or (R)-Morpholine-3-carbaldehyde, chiroptical spectroscopy techniques are essential for characterizing their stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the aldehyde chromophore, being in a chiral environment, would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter at C3, often with the aid of computational predictions.

This detailed spectroscopic approach, integrating various advanced analytical techniques, is fundamental to the complete and unambiguous structural elucidation of this compound and its derivatives, paving the way for a deeper understanding of their chemical properties and potential applications.

Future Research Directions and Emerging Perspectives for Morpholine 3 Carbaldehyde

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes to Morpholine-3-carbaldehyde is a primary area of future research. Current strategies for synthesizing substituted morpholines often involve multi-step sequences, and adapting these for the specific synthesis of the 3-carbaldehyde derivative presents an opportunity for innovation.

One promising approach involves the cyclization of suitably functionalized amino alcohols. A potential pathway could start from a chiral amino alcohol, which is then reacted with an α-halo acid chloride to form an amide, followed by intramolecular cyclization and subsequent reduction to yield the desired morpholine (B109124) scaffold. thieme-connect.com The introduction of the carbaldehyde group at the C-3 position could be achieved through various methods, including the oxidation of a primary alcohol or the reduction of a corresponding carboxylic acid or ester derivative. A facile, partial reduction of carboxylic acid derivatives to aldehydes has been demonstrated using a DIBALH and morpholine system, which could be a viable method.

The exploration of novel catalytic systems is crucial for enhancing the efficiency and selectivity of these synthetic pathways. Organocatalysis, in particular, has shown great promise in the synthesis of morpholine derivatives. nih.gov Chiral organocatalysts can be employed to control the stereochemistry at the C-3 position, leading to enantiomerically pure this compound. nih.gov For instance, morpholine-based organocatalysts have been shown to be highly efficient in Michael addition reactions of aldehydes to nitroolefins. frontiersin.org

Metal-catalyzed reactions also offer a powerful tool for the synthesis of this compound. Palladium-catalyzed carboamination reactions have been successfully used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Furthermore, indium(III)-catalyzed intramolecular reductive etherification presents an efficient method for synthesizing various substituted morpholines with good functional group tolerability. oup.com The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also offer advantages in terms of catalyst recyclability and process sustainability. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

|---|---|---|

| Organocatalysts | Asymmetric synthesis, stereocontrol at C-3 | Metal-free, environmentally benign, high enantioselectivity |

| Palladium Catalysts | Carboamination reactions for ring formation | High efficiency, good functional group tolerance |

| Indium(III) Catalysts | Intramolecular reductive etherification | Mild reaction conditions, good yields |

Development of Functional Materials and Probes

The unique structural features of this compound make it an attractive building block for the development of novel functional materials and molecular probes. The morpholine moiety is known to impart favorable physicochemical properties, such as improved aqueous solubility and the ability to act as a hydrogen bond acceptor. The aldehyde group, on the other hand, is a highly reactive functional group that can participate in a wide range of chemical transformations, making it an excellent handle for further functionalization. nih.govcd-bioparticles.net